2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluoro-4-methylphenylboronic acid with appropriate reagents to form the dioxolane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives of the original compound .
Scientific Research Applications
2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
- (5-Bromo-2-fluoro-4-methylphenyl)(phenyl)methanone
Uniqueness
2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring with a brominated and fluorinated methylphenyl group.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO2/c1-6-4-9(12)7(5-8(6)11)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
InChI Key |
OORWDIRNBHENBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C2OCCO2)F |
Origin of Product |
United States |
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